Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the central CB1 receptor (Ki = 0.9 nM), by having a cyclohexyl group substituted for the 4-fluorophenyl group. MDMB-CHMINACA is structurally related to AB-CHMINACA by bearing a similar cyclohexyl group; however, the terminal aminocarbonyl moiety is replaced by a methyl ester group and the isobutyl moiety is substituted with a tert-butyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications. MDMB-CHMINACA is an indazole-based synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. MDMB-CHMINACA has been discontinued.
MDPD is a novel enhancer of the N-acylethanolamine degrading enzyme, fatty acid amide hydrolase, in Arabidopsis, alleviating the growth inhibitory effects of NAE 12:0, in part by enhancing the enzymatic activity of Arabidopsis FAAH (AtFAAH).
MDVN1003 is a potent inhibitor of BTK amd PI3K delta. MDVN1003 inhibits Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ), two proteins regulated by the B cell receptor (BCR) that drive the growth of many NHLs. MDVN1003 induces cell death in a B cell lymphoma cell line but not in an irrelevant erythroblast cell line.
Cell-permeable, selective PARP-3 inhibitor (IC50 values are 0.89, 6.3, 10.8 and >30 μM for PARP-3, PARP-1, PARP-2 and other ARDT enzymes respectively). Metabolically stable in human liver microsomes and rat hepatocytes. Selective Inhibitor of PARP-3 ME0328 is an inhibitor of PARP-3 (IC50 = 0.89 μM). ME0328 displays selectivity for PARP-3 over PARP-1, PARP-2 and other ARDT enzymes (IC50 values are 6.3, 10.8 and >30 μM respectively). ME0328 also enhances CRISPR-Cas9-mediated HER2 mutation frequency, resulting in increased reduction in proliferation of HER2-positive breast cancer cells.
ME-1111 is an antifungal agent for topical treatment of onychomycosis. ME1111 showed potent antifungal activity against Trichophyton rubrum and Trichophyton mentagrophytes (the major etiologic agents of onychomycosis) strains isolated in Japan and reference fungal strains with an MIC range of 0.12 to 0.5 mg/liter and an MIC50 and MIC90 of 0.5 mg/liter for both. ME1111 is a promising topical medication for the treatment of onychomycosis and therefore warrants further clinical evaluation.